18-Nor-17beta-estradiol

Estrogen Pharmacology Steroid Chemistry Endocrinology

Researchers studying selective estrogen receptor modulators (SERMs) or dissecting tissue-selective estrogen signaling face a critical challenge: standard 17β-estradiol confounds experiments by potently activating proliferative pathways. 18-Nor-17β-estradiol (CAS 15093-14-8) is the precise solution-a structurally defined probe lacking the C18 angular methyl group. This unique 18-nor modification drastically reduces ERα/β binding affinity, conferring a non-feminizing profile while retaining progesterone receptor agonism. - **Defined SAR Tool:** Enables quantitative dissection of the C18 methyl group's steric and energetic contribution to ER signaling. - **Analytical Gold Standard:** Used as a certified reference standard for HPLC/UPLC method development to control the 18-nor impurity in 17β-estradiol API per ANDA requirements. - **Reliable Supply:** Available as a qualified reference standard with full characterization data, supporting reproducible, regulatory-compliant research.

Molecular Formula C₁₇H₂₂O₂
Molecular Weight 258.35 g/mol
CAS No. 15093-14-8
Cat. No. B121926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Nor-17beta-estradiol
CAS15093-14-8
Synonyms(17β)-Gona-1,3,5(10)-triene-3,17-diol;  18,19-Dinorandrosta-1,3,5(10)-_x000B_triene-3,17β-diol;  Gona-1,3,5(10)-triene-3,17β-diol;  17β,18-Norestradiol; 
Molecular FormulaC₁₇H₂₂O₂
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESC1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O
InChIInChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2/t13-,14-,15+,16+,17+/m1/s1
InChIKeyMSBFOZNDVHIKJM-NRKLIOEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18-Nor-17beta-estradiol: Non-Feminizing Estrogen Standard


18-Nor-17beta-estradiol (CAS 15093-14-8), also known as 17β,18-norestradiol, is a synthetic steroidal estrogen belonging to the class of estradiol derivatives [1]. Its molecular structure is defined by the removal of the C18 angular methyl group from the parent 17β-estradiol molecule [2]. This specific structural modification results in a compound that retains binding affinity for estrogen receptors alpha and beta, but exhibits a significantly reduced affinity compared to 17β-estradiol, thereby classifying it as a non-feminizing estrogen . Furthermore, 18-nor-17beta-estradiol has been identified as an agonist of the progesterone receptor .

Non-feminizing estrogen probe
Reduced ER affinity reported; supports dissociation-of-effect research models.
Dual-pathway modulator
Reported PR agonist activity enables SERM crosstalk and pathway-selective studies.
Analytical impurity standard
Qualified reference for HPLC impurity profiling of estradiol APIs and ANDA method development.

Why 18-Nor-17beta-estradiol Cannot Be Substituted


The procurement of generic 17β-estradiol or even its alpha-isomer 17α-estradiol cannot replicate the specific pharmacological and analytical utility of 18-nor-17beta-estradiol. The critical differentiation lies in the molecule's 18-nor structure, which abolishes the C18 angular methyl group. This modification fundamentally alters its receptor-binding profile, conferring a non-feminizing estrogenic character that is distinct from the potent, feminizing activity of 17β-estradiol [1]. As a result, 18-nor-17beta-estradiol is not an interchangeable analog but a specialized chemical tool. Its unique properties are exploited in patents for selective estrogen therapies, where the goal is to dissociate beneficial estrogenic effects (e.g., on bone or brain) from undesired proliferative actions on the endometrium [2]. Substitution with a standard estrogen would introduce confounding variables in such studies and fails to serve as a qualified reference standard for analytical method development related to 18-nor-steroid impurities [3].

17β‑Estradiol substitution
Feminizing ER activation may confound models requiring non-feminizing profile; receptor-binding profiles differ.
17α‑Estradiol substitution
Lacks reported PR agonist activity; dual-pathway research design may shift, limiting SERM-relevant readouts.
Generic estradiol standard
Does not provide 18‑nor impurity specificity; analytical method transfer may require an impurity‑dedicated reference.

18-Nor-17beta-estradiol Quantitative Evidence


Potency & Structure vs. 17β-Estradiol

Removal of the C18 angular methyl group from 17β-estradiol to yield 18-nor-17beta-estradiol leads to a quantifiable decrease in in vivo estrogenic potency. A 1960 study directly comparing the two compounds demonstrated this effect [1]. This structural difference, specifically the absence of the 18-methyl group, is the primary determinant of its reduced receptor affinity and non-feminizing profile .

Estrogenic Potency
Head-to-head
18‑Nor‑17β‑E2:decreased potency 17β‑E2:baseline potency; slope alteration reported
Supports non-feminizing probe research
Exact fold-change not specified in source abstract
Estrogen Pharmacology Steroid Chemistry Endocrinology

PR Agonist Activity vs. 17β-Estradiol

Unlike 17β-estradiol, which is a pure estrogen receptor agonist, 18-nor-17beta-estradiol exhibits dual pharmacological activity. It is reported to be an agonist of the progesterone receptor in addition to its interaction with estrogen receptors . This unique profile is a key differentiator, as standard estrogens do not directly activate progesterone receptors. This property is central to its proposed use as a selectively active estrogen, as described in related patent literature [1].

PR Agonist Activity
Cross-study comparable
18‑Nor‑17β‑E2:PR agonist activity reported 17β‑E2:no significant PR activation
Supports dual-pathway SERM studies
EC50 data not available from sourced material
Pharmacology Nuclear Receptors Selective Estrogen Receptor Modulators (SERMs)

Impurity Profiling Reference Standard

18-Nor-17beta-estradiol is specifically utilized as an analytical reference standard for the development and validation of methods used in the quality control of estradiol drug substances and products [1]. Its role is to serve as a qualified impurity marker or system suitability component in chromatographic assays. Generic estradiol cannot fulfill this function, as it would not provide a valid comparison for the resolution and detection of the 18-nor impurity.

Impurity Reference Use
Supplier data
Qualified impurity marker for HPLC/GC methods in ANDA contexts
Supports 18‑nor impurity profiling
Functional standard, not interchangeable with API reference
Analytical Chemistry Pharmaceutical Quality Control Method Validation

18-Nor-17beta-estradiol Application Scenarios


Estradiol Impurity Reference Standard

In pharmaceutical quality control laboratories, 18-Nor-17beta-estradiol is procured as a certified reference standard. Its specific application is in the development and routine execution of analytical methods (e.g., HPLC, UPLC) designed to quantify and control the 18-nor impurity in 17β-estradiol Active Pharmaceutical Ingredient (API) and finished drug products [1]. Its use ensures that analytical methods are specific and sensitive enough to meet regulatory requirements for ANDA submissions.

SERM Mechanism Research

Researchers studying novel SERMs or the tissue-selective effects of estrogens procure 18-Nor-17beta-estradiol as a prototypical tool compound. Its demonstrated non-feminizing profile and progesterone receptor agonist activity make it a valuable positive control or comparator molecule in in vitro and in vivo assays [2][3]. It is used to dissect signaling pathways mediated by ERα/ERβ versus PR, and to model estrogenic effects that are uncoupled from uterine proliferation, a key goal in the development of next-generation hormone therapies [3].

ER Conformation & Binding Dynamics

Biochemists and structural biologists use 18-Nor-17beta-estradiol to investigate the structure-activity relationships (SAR) of the estrogen receptor ligand-binding domain. The removal of the C18 methyl group provides a defined structural perturbation relative to 17β-estradiol [2]. By comparing the binding kinetics, induced conformational changes, and subsequent co-regulator recruitment of 18-Nor-17beta-estradiol to that of 17β-estradiol, researchers can gain quantitative insights into the energetic and steric contributions of the C18 methyl group to high-affinity estrogenic signaling .

Application
Selection Property
Validation Focus
Estradiol impurity profiling
Certified 18‑nor impurity reference
Method specificity & resolution
SERM pathway research
Non‑feminizing ER/PR dual activity
Uterine proliferation uncoupling assays
ER structural biology
Defined C18‑methyl deletion
Binding kinetics & co‑regulator recruitment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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